

A Head-to-Head Battle in Cancer Therapy: Desmethyl-VS-5584 vs. Pictilisib

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Compound of Interest

Compound Name: Desmethyl-VS-5584

Cat. No.: B607069

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A Comprehensive Comparison of Two Potent PI3K Pathway Inhibitors for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical focus due to its frequent dysregulation in a wide array of human cancers. This guide provides a detailed side-by-side analysis of two prominent inhibitors targeting this pathway: **Desmethyl-VS-5584**, a potent dual PI3K/mTOR inhibitor, and pictilisib (GDC-0941), a pan-class I PI3K inhibitor. This comparison aims to equip researchers, scientists, and drug development professionals with the objective data and experimental context necessary to evaluate these compounds for their specific research needs.

At a Glance: Key Differences and Mechanisms of Action

Desmethyl-VS-5584, an analog of VS-5584, distinguishes itself as a dual inhibitor, targeting both the class I PI3K isoforms and the mammalian target of rapamycin (mTOR) kinase, a crucial downstream effector in the pathway.^{[1][2][3]} This dual-pronged attack aims to overcome potential resistance mechanisms that can arise from targeting PI3K alone. In contrast, pictilisib (GDC-0941) is a potent and selective inhibitor of all four class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ) with significantly less activity against mTOR.^{[4][5][6][7]} Its mechanism centers on directly blocking the catalytic activity of PI3K, thereby inhibiting the production of the key second messenger PIP3 and subsequent downstream signaling.^{[6][8]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **Desmethyl-VS-5584** and pictilisib, providing a clear comparison of their in vitro potency and cellular effects.

Table 1: In Vitro Kinase Inhibition (IC50 values)

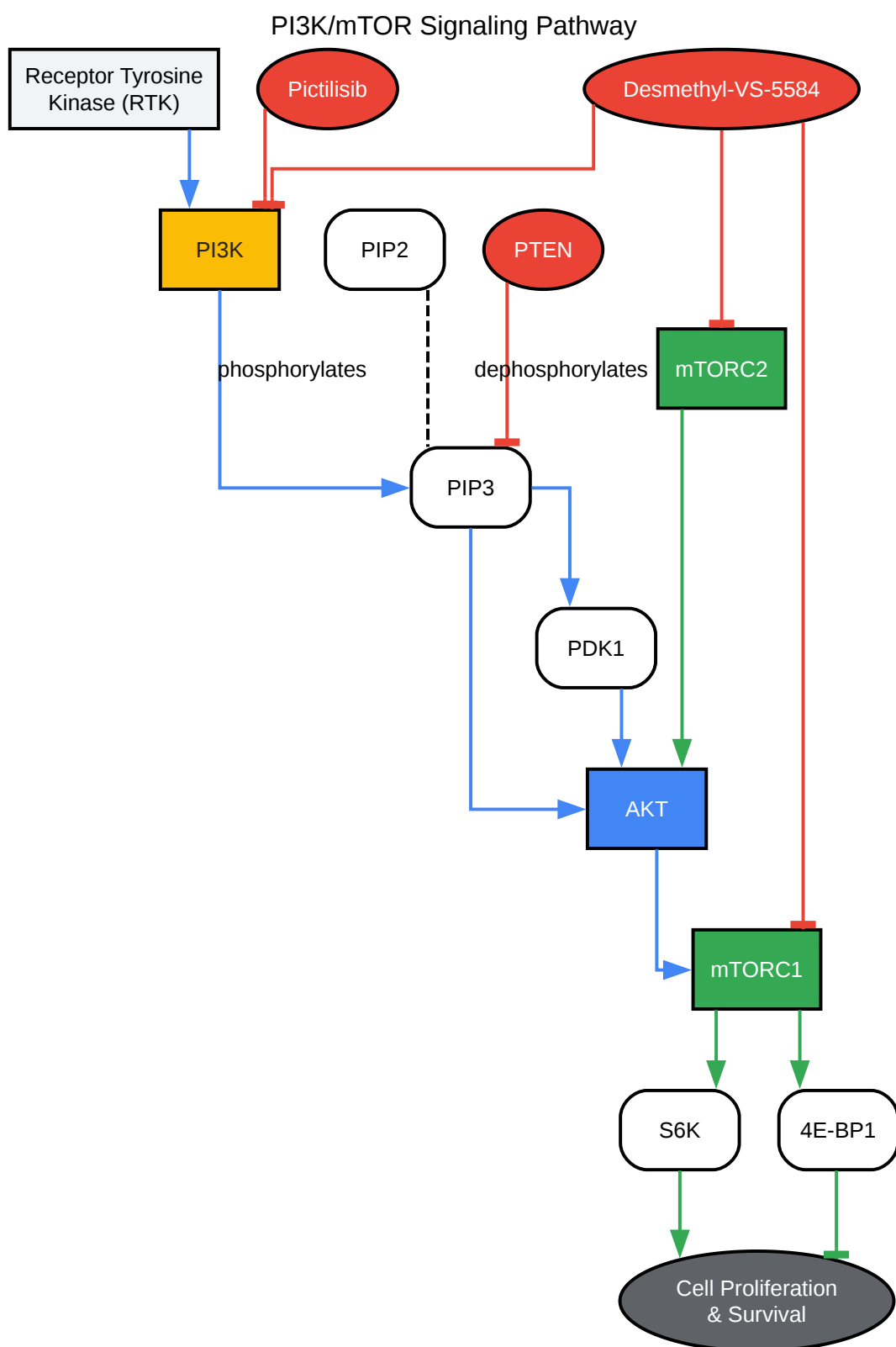
Target	Desmethyl-VS-5584 (as VS-5584) (nM)	Pictilisib (GDC-0941) (nM)
PI3K α	16[9][10][11]	3[4][5][7]
PI3K β	68[9][10][11]	33[5][7]
PI3K γ	25[9][10][11]	75[5][7]
PI3K δ	42[9][10][11]	3[4][5]
mTOR	37[9][10][11]	580[7][12]

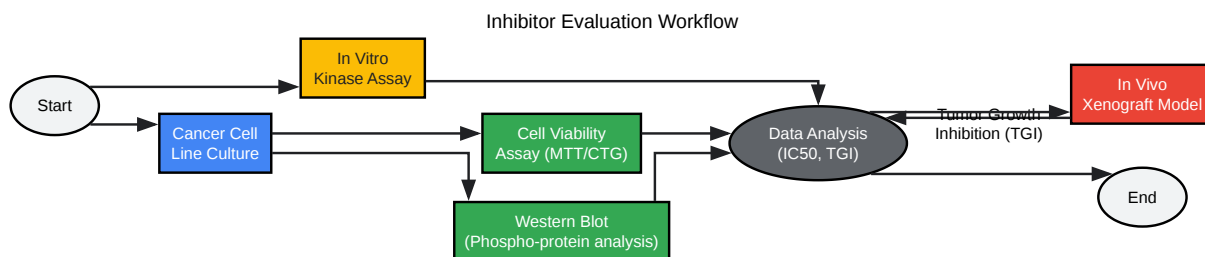
Table 2: Cellular Activity - Inhibition of Cell Proliferation (IC50/GI50 values)

Cell Line	Cancer Type	Desmethyl-VS-5584 (as VS-5584) (nM)	Pictilisib (GDC-0941) (nM)
PC3	Prostate Cancer	-	280[4]
U87MG	Glioblastoma	-	950[4]
MDA-MB-361	Breast Cancer	-	720[4]
A2780	Ovarian Cancer	-	140[4]
HCT116	Colorectal Cancer	-	1081 (GI50)[4]
DLD1	Colorectal Cancer	-	1070 (GI50)[4]
HT29	Colorectal Cancer	-	157 (GI50)[4]
H929	Multiple Myeloma	48[9]	-

Signaling Pathway Visualization

The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for evaluating these inhibitors.





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